molecular formula C12H24N2O2S B15170085 Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]- CAS No. 646071-84-3

Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-

Cat. No.: B15170085
CAS No.: 646071-84-3
M. Wt: 260.40 g/mol
InChI Key: RYDVPKCXGXTLCY-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound "Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-" is a substituted propanamide derivative characterized by:

  • N,N-Diethyl substitution on the amide nitrogen, enhancing lipophilicity and influencing pharmacokinetic properties.
  • (1-Methylethyl)thio (isopropylthio) group at the 3-position, introducing steric bulk and sulfur-based reactivity.

Properties

CAS No.

646071-84-3

Molecular Formula

C12H24N2O2S

Molecular Weight

260.40 g/mol

IUPAC Name

2-acetamido-N,N-diethyl-3-propan-2-ylsulfanylpropanamide

InChI

InChI=1S/C12H24N2O2S/c1-6-14(7-2)12(16)11(13-10(5)15)8-17-9(3)4/h9,11H,6-8H2,1-5H3,(H,13,15)

InChI Key

RYDVPKCXGXTLCY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(CSC(C)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method for synthesizing propanamide derivatives involves the condensation reaction between urea and propanoic acid. This reaction typically requires heating and the presence of a catalyst to facilitate the formation of the amide bond.

    Dehydration of Ammonium Propionate: Another method involves the dehydration of ammonium propionate, which can be achieved by heating the compound to remove water and form the amide.

Industrial Production Methods: Industrial production of propanamide derivatives often involves large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propanamide derivatives can undergo oxidation reactions, where the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The acetylamino group can participate in substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

    Sulfoxides and Sulfones: Formed from oxidation of the thioether group.

    Amines: Formed from reduction of the carbonyl group.

    Substituted Amides: Formed from substitution reactions involving the acetylamino group.

Scientific Research Applications

Chemistry: Propanamide derivatives are used as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Their ability to undergo various chemical reactions makes them valuable building blocks in synthetic chemistry.

Biology: In biological research, propanamide derivatives are studied for their potential as enzyme inhibitors and as probes for studying protein-ligand interactions. Their structural complexity allows for specific interactions with biological targets.

Medicine: Propanamide derivatives have been investigated for their potential therapeutic applications, including as anti-inflammatory agents, anticancer agents, and antimicrobial agents. Their ability to modulate biological pathways makes them promising candidates for drug development.

Industry: In the industrial sector, propanamide derivatives are used in the production of polymers, resins, and coatings. Their chemical stability and reactivity make them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of propanamide derivatives depends on their specific structure and the biological target they interact with. Generally, these compounds can act by:

    Inhibiting Enzymes: By binding to the active site of enzymes, they can inhibit their activity and modulate metabolic pathways.

    Interacting with Receptors: By binding to cell surface or intracellular receptors, they can influence signal transduction pathways and cellular responses.

    Modulating Protein-Protein Interactions: By interacting with specific proteins, they can affect protein-protein interactions and alter cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications/Properties Source
Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]- C₁₂H₂₃N₃O₂S - N,N-Diethyl
- Isopropylthio
- Acetylamino
Likely intermediate or impurity in pharmaceutical synthesis; structural analog of lacosamide impurities .
Lacosamide (2-(acetylamino)-3-methoxy-N-benzylpropanamide) C₁₃H₁₈N₂O₃ - Methoxy
- Benzyl
- Acetylamino
Antiepileptic drug; modulates sodium channel inactivation. Higher polarity due to methoxy vs. thioether group .
Propanil (N-(3,4-Dichlorophenyl)propanamide) C₉H₉Cl₂NO - Dichlorophenyl
- Unsubstituted amide nitrogen
Herbicide; inhibits photosynthesis in plants. Less complex substitution pattern compared to target compound .
Ethyl S-2-trimethylammonium ethyl isopropylphosphonothiolate iodide C₁₀H₂₅INO₂PS - Phosphonothiolate
- Trimethylammonium
Organophosphorus compound; potential neurotoxicant due to phosphonothiolate moiety .

Key Findings

The isopropylthio group introduces sulfur-mediated metabolic pathways (e.g., oxidation to sulfoxide), contrasting with lacosamide’s methoxy group, which undergoes O-demethylation .

Toxicological Considerations: Diethylamine derivatives (e.g., N,N-diethylaniline) are associated with neurotoxic and carcinogenic effects, suggesting the need for careful toxicity profiling of the N,N-diethyl-substituted target compound . Organophosphonothiolates (e.g., ) exhibit acetylcholinesterase inhibition, but the target compound’s thioether group lacks this mechanism, reducing acute neurotoxicity risk .

Synthetic Utility :

  • The compound’s structure aligns with intermediates in polyimide synthesis (e.g., 3-chloro-N-phenyl-phthalimide derivatives), where sulfur and acetylated groups enhance thermal stability .

Biological Activity

Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]- (CAS: 646071-84-3) is a synthetic compound with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

The molecular formula of Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]- is C12H24N2O2S, with a molecular weight of approximately 260.396 g/mol. The compound is characterized by the presence of an acetylamino group and a thioether moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC12H24N2O2S
Molecular Weight260.396 g/mol
CAS Number646071-84-3
AppearanceNot specified

Cytotoxicity and Pharmacological Effects

The cytotoxic effects of Propanamide derivatives have been explored in various contexts. In one study, related compounds were evaluated for their cytotoxicity against different cell lines, revealing varying degrees of effectiveness . The potential for Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]- to exhibit similar effects warrants further investigation.

Case Studies

  • Case Study on Related Compounds :
    • A study involving a related propanamide compound demonstrated significant inhibition of type III secretion systems in pathogenic bacteria. This suggests that similar compounds might possess antibacterial properties .
  • In Vivo Studies :
    • Although specific in vivo studies on Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]- are scarce, analogous compounds have shown both beneficial and toxic effects when administered to animal models. For instance, some derivatives exhibited genotoxic effects in male mice, indicating a need for careful evaluation of toxicity .

Future Research Directions

To fully elucidate the biological activity of this compound, future research should focus on:

  • In vitro and In vivo Studies : Conducting comprehensive studies to assess the pharmacological effects and toxicity profiles.
  • Mechanistic Studies : Investigating the underlying mechanisms through which this compound exerts its biological effects.
  • Comparative Analysis : Evaluating the activity of this compound relative to structurally similar compounds.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound?

Answer:
The synthesis typically involves nucleophilic substitution at the α-carbon of propanamide derivatives. A key step is the introduction of the thioether group via reaction of a 2-chloropropanamide precursor with a thiol (e.g., 1-methylethylthiol) under basic conditions. For example:

  • Reagent System : Sodium ethoxide (NaOEt) in ethanol facilitates deprotonation of the thiol, enhancing nucleophilicity .
  • Reaction Conditions : 60–80°C for 6–12 hours under inert atmosphere to prevent oxidation of the thiol .

Table 1 : Example Reaction Parameters

StepReagents/ConditionsYield (%)
Thioether formation2-Chloropropanamide, 1-methylethylthiol, NaOEt, ethanol, 70°C, 8h65–75

Basic: How can researchers ensure purity and structural integrity during synthesis?

Answer:
Critical quality control measures include:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate impurities .
  • Spectroscopy :
    • NMR : 1^1H NMR (DMSO-d6d_6) to confirm acetylaminopropanamide backbone (δ 1.8–2.1 ppm for acetyl CH3_3) and thioether linkage (δ 3.2–3.5 ppm for SCH) .
    • MS : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ with <2 ppm error .

Advanced: What strategies optimize reaction conditions for improved yield and selectivity?

Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to avoid side reactions .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve thiol solubility in biphasic systems .
  • DoE (Design of Experiments) : Systematic variation of temperature, stoichiometry, and reaction time to identify optimal parameters. For instance, a 15% yield increase was achieved by reducing temperature from 80°C to 60°C to minimize thiol oxidation .

Advanced: How do computational methods like DFT aid in understanding electronic properties?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict:

  • Charge Distribution : Electron-withdrawing effects of the acetyl amino group and electron-donating thioether moiety .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with reactivity; smaller gaps suggest higher electrophilicity at the amide carbonyl .

Table 2 : Example DFT Results

ParameterValue (eV)
HOMO-6.2
LUMO-1.8
Gap4.4

Basic: What spectroscopic techniques characterize the thioether and acetylamino groups?

Answer:

  • FT-IR : Strong absorption at ~1650 cm1^{-1} (amide C=O) and 2550 cm1^{-1} (thioether S-H, if unoxidized) .
  • 13^{13}C NMR : Carbonyl resonance at ~170 ppm (acetyl) and 35–40 ppm for thioether-linked carbons .

Advanced: How to resolve discrepancies in spectroscopic data for derivatives?

Answer:

  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to assign ambiguous NMR signals .
  • X-ray Crystallography : Resolve tautomeric or stereochemical ambiguities (e.g., thioether vs. sulfoxide oxidation products) .
  • Comparative Analysis : Cross-validate with structurally similar compounds (e.g., Lacosamide derivatives) .

Basic: What are key considerations in designing multi-step synthesis protocols?

Answer:

  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield amines during thioether formation .
  • Step Order : Introduce sterically demanding groups (e.g., diethylamino) late in the synthesis to avoid steric hindrance .

Advanced: What in vitro assays evaluate the compound’s bioactivity?

Answer:

  • Enzyme Inhibition : Kinase assays (e.g., EGFR-TK) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} determination .
  • Antimicrobial Activity : Broth microdilution against Gram-negative (E. coli) and Gram-positive (S. aureus) strains .

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